molecular formula C7H4BrNO3S B2961113 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-92-1

6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2961113
CAS RN: 62473-92-1
M. Wt: 262.08
InChI Key: CNDPIUXFHSMKMG-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C7H5BrN2S and a molecular weight of 229.1 . It is a derivative of isothiazole, a five-membered heterocyclic compound with an S-N bond .


Molecular Structure Analysis

The molecular structure of 6-bromobenzo[d]isothiazol-3-amine consists of a benzene ring fused with an isothiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

The predicted boiling point of 6-bromobenzo[d]isothiazol-3-amine is 279.3±22.0 °C, and its predicted density is 1.836±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis of Cellulose Derivatives

6-bromosaccharine plays a crucial role in the synthesis of regioselectively brominated cellulose esters and cyano derivatives. These derivatives are significant due to their solubility and aggregation properties, which are essential for applications in coatings, films, cosmetics, pharmaceutical formulations, and food additives .

Catalysis in Organic Transformations

The compound and its derivatives serve as catalysts for various organic transformations. This includes facilitating reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, and azo-coupling reaction. The use of saccharin derivatives in catalysis represents a greener and superior approach, reducing the environmental impact of chemical processes .

Biomedical Applications

Due to its high biocompatibility, 6-bromosaccharine derivatives are explored for biomedical applications. This includes the development of biodegradable materials and drug delivery systems that can safely interact with biological systems without eliciting an adverse immune response .

Optical Films

The unique optical properties of 6-bromosaccharine derivatives make them suitable for use in optical films. These films require clarity and specific light-filtering characteristics, which are attainable through the manipulation of the compound’s derivatives .

Chirality in Chemical Separation

The chirality of 6-bromosaccharine derivatives is exploited in the separation of enantiomers. This is particularly useful in pharmaceuticals, where the chirality of a drug can affect its efficacy and safety .

Source of Functional Groups in Chemical Synthesis

6-bromosaccharine derivatives act as a source of functional groups like CO, NH2, SCN, and SCF3 in chemical synthesis. This is crucial for introducing these groups into molecules during the synthesis of complex chemical compounds .

Safety And Hazards

The compound is labeled with the GHS07 signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

6-bromo-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDPIUXFHSMKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

CAS RN

62473-92-1
Record name 6-bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the methyl 2-amino-5-bromobenzoate (20.0 g, 86.9 mol) in 20% hydrochloric acid (60 mL) was warmed until all solids were dissolved. The solution was cooled to 0° C. with stirring to precipitate the hydrochloride salt. To this suspension was added a solution of sodium nitrite (6.10 g, 8.84 mol) in water (20 mL) dropwise at such a rate that the internal reaction temperature did not exceed 5° C. The mixture was stirred at 0° C. for 45 minutes to afford a clear solution. Sulfur dioxide was bubbled into a mixture of acetic acid (100 mL) and water (10 mL) at 0° C. Copper (I) chloride (8.6 g, 0.088 mol) was then added to the sulfur dioxide solution. The mixture was then cooled to 0° C. To this mixture was added the diazonium salt solution portion-wise with vigorous stirring over a period of 30 minutes. The reaction mixture was stirred at 0° C. for 1 h and then the mixture was allowed to warm to room temperature. The mixture was stirred at room temperature for 2 h before it was quenched with ice water (500 mL). The mixture was extracted with EtOAc (3×) and the extracts were washed with sat. NaHCO3 and dried over anhydrous Na2SO4. The solvent was removed in vacuo to afford an oily residue. The residue was dissolved in THF (60 mL) and the solution was cooled to 0° C. To this mixture was added a cold (0° C.) solution of sat. NH3 (50 mL) in MeOH portion-wise at such a rate that the internal reaction temperature was maintained below 10° C. After the addition was complete, the mixture was allowed to warm to room temperature and was stirred for 1 h. The solvent was removed in vacuo and the residue was dissolved in saturated aqueous sodium bicarbonate (60 mL) and washed with diethyl ether (80 mL). The aqueous layer was acidified with concentrated HCl to pH to 1. The resulting precipitate was collected by filtration and was dried in vacuo to afford 6-bromo-1,1-dioxo-1,2-dihydro-1λ6-benzo[d]isothiazol-3-one (2.1 g, 9% yield). 1H NMR (300 MHz, CDCl3) δ 8.18 (d, J=1.8, 1H), 8.03 (dd, J=8.1, 1.8, 1H), 7.79 (d, J=8.1, 1H).
Quantity
0 (± 1) mol
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reactant
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8.6 g
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Reaction Step One
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20 g
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60 mL
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6.1 g
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20 mL
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Name
diazonium salt
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50 mL
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60 mL
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Synthesis routes and methods II

Procedure details

A solution of methyl 2-amino-4-bromobenzoate (4.5 g, 20 mmol) in 20% hydrochloric acid (30 mL) was stirred until all solids were dissolved. The solution was cooled to 0° C. and a solution of sodium nitrite (1.4 g, 0.020 mol) in water (20 mL) was added dropwise at such a rate that the internal reaction temperature did not exceed 5° C. The mixture was stirred at 0° C. for 45 minutes. Sulfur dioxide was bubbled into a mixture of acetic acid (50 mL) and water (5 mL) at 0° C. until the solution was saturated. Copper (I) chloride (2.0 g, 0.020 mol) was then added to the saturated sulfur dioxide solution. The mixture was cooled to 0° C. To this mixture was added the diazonium salt solution dropwise with vigorous stirring over a period of 30 minutes. The reaction mixture was stirred at 0° C. for 1 hour and then the mixture was allowed to warm to room temperature. The mixture was stirred at room temperature for 2 h before it was poured into ice water (250 mL) and extracted with EtOAc (3×50 mL). The organics were washed with sat. NaHCO3 solution and dried over anhydrous Na2SO4. The solvent was removed in vacuo to afford an oily residue which was dissolved in tetrahydrofuran (40 mL) and cooled to 0° C. To this mixture was added a cold (0° C.) solution of ammonium hydroxide (28%, 40 mL) portion-wise at such a rate that the internal reaction temperature was maintained below 10° C. The mixture was allowed to warm to room temperature and was then stirred at room temperature for 1 h. The solvent was removed in vacuo and the residue was dissolved in saturated aqueous sodium bicarbonate (40 mL) and washed with diethyl ether (50 mL). The aqueous layer was acidified with concentrated hydrochloric acid to pH 1. The resulting precipitate was collected by filtration and was dried under vacuum to produce of 6-Bromo-1,1-dioxo-1,2-dihydro-1λ6-benzo[d]isothiazol-3-one (500 mg, 10% yield). 1H NMR (400 MHz, DMSO) δ 8.44 (d, J=1.5, 1H), 8.04 (dd, J=8.1, 1.5, 1H), 7.81 (d, J=8.0, 1H).
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2 g
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30 mL
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Reaction Step Two
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1.4 g
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20 mL
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diazonium salt
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Name
ice water
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250 mL
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40 mL
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Reaction Step Six
Quantity
40 mL
Type
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Reaction Step Seven

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